

Introduction: Defining the Leu-Leu-Val-Phe Tetrapeptide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *H-Leu-Leu-Val-Phe-OH*

CAS No.: 24205-68-3

Cat. No.: B1602229

[Get Quote](#)

The Leu-Leu-Val-Phe (LLVF) tetrapeptide is a sequence of four amino acids—Leucine, Leucine, Valine, and Phenylalanine—linked by peptide bonds. As a synthetic peptide, it serves as a valuable tool in a multitude of biochemical and pharmaceutical research applications.[1] Its structure is characterized by a chain of four L-amino acids, giving it specific stereochemistry and physicochemical properties. Composed exclusively of hydrophobic amino acids, the LLVF peptide's character is dominated by nonpolar side chains, a feature that dictates its solubility, stability, and interaction with biological systems.

This guide provides a comprehensive technical overview of the LLVF tetrapeptide, from its fundamental properties and chemical synthesis to its purification, characterization, and applications. The narrative is designed for researchers and drug development professionals, offering not just protocols but the underlying scientific rationale to inform experimental design and interpretation.

Core Physicochemical Properties

A foundational understanding of LLVF begins with its basic molecular attributes, which are crucial for experimental planning, from solubilization to analytical characterization.

Property	Value	Source
Molecular Formula	C ₂₆ H ₄₂ N ₄ O ₅	Chem-Impex[1]
Molecular Weight	490.64 g/mol	Chem-Impex[1]
CAS Number	24205-68-3	Chem-Impex[1]
Appearance	White powder	Chem-Impex[1]
Purity	Typically ≥95% (HPLC)	Standard practice

The constituent amino acids all possess nonpolar, aliphatic, or aromatic side chains, making the entire peptide highly hydrophobic. This property is central to its behavior in aqueous versus nonpolar environments and is a key consideration for its purification by reversed-phase chromatography.

Part 1: Synthesis of the LLVF Tetrapeptide

The production of a high-purity tetrapeptide like LLVF is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS).[2] This method, pioneered by R. Bruce Merrifield, allows for the stepwise assembly of an amino acid chain on an insoluble resin support, which dramatically simplifies the purification of intermediates.[2][3]

The Rationale for Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred methodology for short peptides for several key reasons:

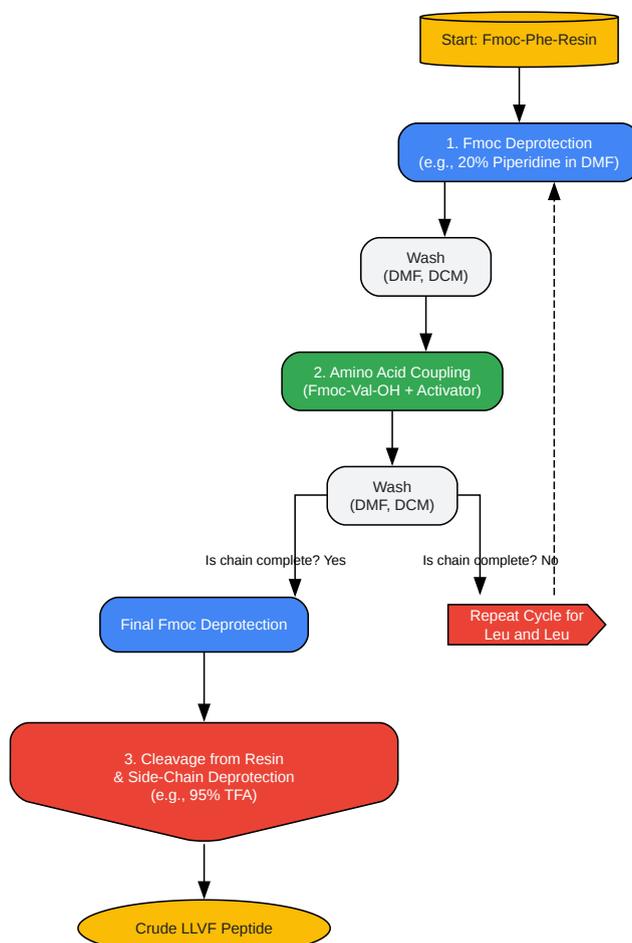
- **Efficiency:** By anchoring the growing peptide to a solid support, excess reagents and by-products from each coupling cycle can be removed by simple filtration and washing, eliminating the need for complex purification of intermediate products.[4][5]
- **Control:** The stepwise addition of amino acids allows for precise sequence control.
- **Scalability:** The process is adaptable from small research-scale syntheses to large-scale industrial production.[4]

The most common strategy employed is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which utilizes a base-labile N α -protecting group (Fmoc) and acid-labile side-chain protecting groups.

This orthogonal protection scheme ensures that the peptide backbone is extended correctly without unintended side-chain reactions.

Visualizing the SPPS Workflow

The SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain. This workflow is illustrated below.



[Click to download full resolution via product page](#)

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: SPPS of LLVF

This protocol describes a standard manual synthesis on a 2-chlorotrityl chloride resin, which is suitable for producing peptides with a C-terminal carboxylic acid.

Materials:

- 2-chlorotrityl chloride resin
- Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Leu-OH
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Deprotection Solution: 20% (v/v) piperidine in DMF
- Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Step-by-Step Methodology:

- Resin Preparation & First Amino Acid Loading (Phe):
 - Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
 - Dissolve Fmoc-Phe-OH (2 eq) and DIPEA (4 eq) in DCM.
 - Add the amino acid solution to the swollen resin and agitate for 2 hours.
 - Quench the reaction by adding methanol and agitate for 15 minutes.
 - Wash the resin thoroughly with DCM, DMF, and finally DCM again. Dry the resin under vacuum. Causality: The 2-chlorotrityl resin is highly acid-labile, allowing for peptide cleavage under mild conditions that preserve acid-sensitive modifications, though none are present in LLVF.
- Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.

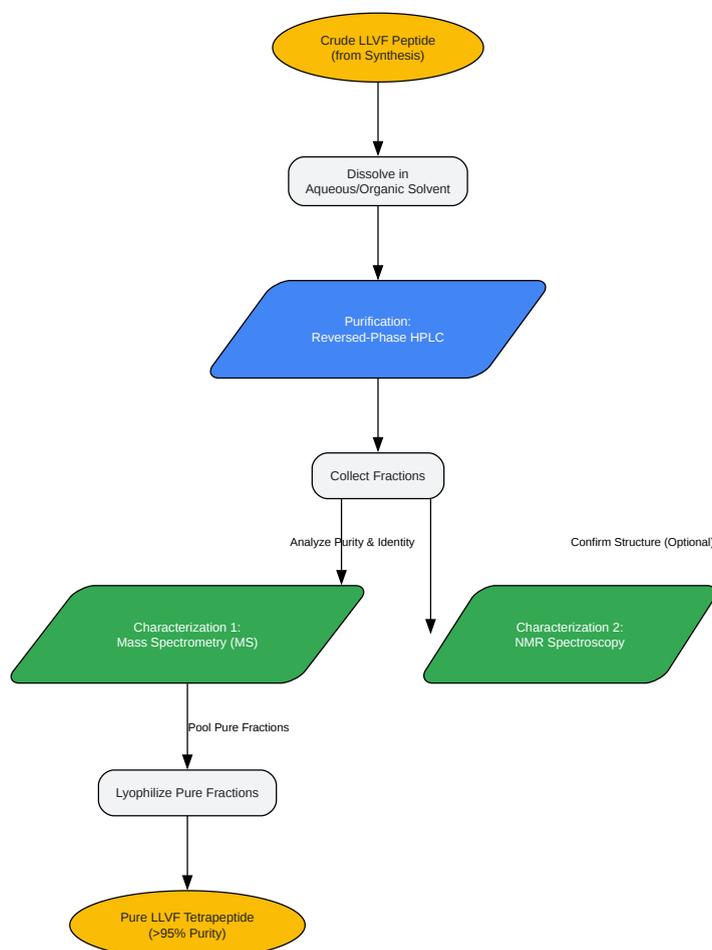
- Repeat with fresh deprotection solution for an additional 15 minutes.
- Wash the resin extensively with DMF (x5) and DCM (x3) to remove all traces of piperidine. Trustworthiness: Complete removal of piperidine is critical, as residual base will neutralize the subsequent coupling reaction.
- Amino Acid Coupling (Val, Leu, Leu):
 - In a separate vial, pre-activate the next amino acid (e.g., Fmoc-Val-OH, 3 eq) by dissolving it with HBTU (2.9 eq) and DIPEA (6 eq) in DMF. Allow to stand for 5 minutes.
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate for 1-2 hours at room temperature.
 - Perform a Kaiser test to confirm reaction completion (a positive test indicates free amines). If incomplete, continue coupling.
 - Wash the resin with DMF (x5) and DCM (x3). Expertise: Pre-activation of the amino acid ensures a rapid and efficient coupling reaction, minimizing the risk of side reactions or incomplete synthesis.
- Repeat Cycle:
 - Repeat steps 2 and 3 for the remaining amino acids (Fmoc-Leu-OH, then another Fmoc-Leu-OH) to assemble the full LLVF sequence.
- Final Cleavage and Deprotection:
 - After the final coupling and deprotection cycle, wash the peptidyl-resin with DCM and dry it.
 - Add the cleavage cocktail (95% TFA/2.5% TIS/2.5% Water) to the resin.
 - Agitate for 2-3 hours at room temperature. Causality: TFA cleaves the peptide from the resin and removes any side-chain protecting groups. TIS acts as a scavenger to prevent re-attachment of reactive species to the peptide.

- Filter the resin and collect the TFA solution containing the crude peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the white powder under vacuum.

Part 2: Purification and Characterization

The crude product from synthesis contains the target peptide along with deletion sequences and other impurities. A robust purification and characterization workflow is essential to ensure the final product meets the required specifications for research.

Visualizing the Post-Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the purification and characterization of synthetic peptides.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone of peptide purification, separating molecules based on their hydrophobicity.[6][7][8] The highly hydrophobic nature of LLVF makes it ideally suited for this technique.

Principle of Separation: The stationary phase (e.g., C18 silica) is nonpolar, while the mobile phase is polar (typically a mixture of water and acetonitrile). Peptides bind to the stationary phase via hydrophobic interactions. A gradient of increasing organic solvent (acetonitrile) is used to decrease the polarity of the mobile phase, causing more hydrophobic peptides to elute later.[7]

Experimental Protocol: Preparative RP-HPLC

- **Sample Preparation:** Dissolve the crude LLVF peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
- **System Setup:**
 - **Column:** Preparative C18 column.
 - **Mobile Phase A:** 0.1% TFA in Water.
 - **Mobile Phase B:** 0.1% TFA in Acetonitrile. **Causality:** TFA acts as an ion-pairing agent, improving peak shape and resolution.
- **Elution Gradient:**
 - Run a linear gradient to elute the peptide. A typical gradient for a hydrophobic peptide like LLVF is shown below.

Time (min)	% Mobile Phase B (Acetonitrile)
0	20
5	20
35	80
40	95
45	20

- Fraction Collection: Monitor the column eluent at 220 nm (the wavelength at which peptide bonds absorb) and collect fractions corresponding to the major peak.
- Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
- Lyophilization: Pool the fractions with >95% purity and freeze-dry (lyophilize) to obtain a stable, fluffy white powder.

Characterization and Quality Control

1. Mass Spectrometry (MS): Mass spectrometry is a non-negotiable step for confirming the identity of the synthesized peptide.^{[9][10]} It provides a highly accurate measurement of the molecular weight.^[11]

- Methodology: Electrospray Ionization (ESI) is typically used for peptides. The purified peptide is dissolved and infused into the mass spectrometer, where it is ionized. The instrument then measures the mass-to-charge (m/z) ratio of the resulting ions.
- Expected Result for LLVF: The expected monoisotopic mass is 490.29 Da. In ESI-MS, this will typically be observed as the protonated molecular ion [M+H]⁺ at m/z 491.30.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms mass, NMR spectroscopy provides detailed structural information, confirming the amino acid sequence and stereochemistry.^{[12][13]} For a short, well-defined peptide, 1D (Proton) and 2D (COSY, TOCSY) NMR experiments can confirm the presence of all expected amino acid spin systems and their connectivity.^{[12][14]} This serves as an ultimate validation of the peptide's structure.^{[15][16]}

Part 3: Biological and Research Applications

The LLVF tetrapeptide is primarily a synthetic compound utilized in research and development. [1] Its specific biological functions are not extensively documented; rather, its value lies in its defined chemical structure and physical properties.

- 1. Building Block in Peptide Synthesis:** LLVF can serve as a fragment in the convergent synthesis of larger, more complex peptides and proteins. [1] Synthesizing a polypeptide in segments which are then ligated together can be more efficient than a single, long linear synthesis.
- 2. Tool for Studying Protein-Protein Interactions (PPIs):** Short hydrophobic peptides can mimic motifs involved in PPIs. The Leu- and Val-rich sequence of LLVF can be used in competitive binding assays or as a control peptide to probe interactions driven by hydrophobic patches on protein surfaces. Peptides rich in Leucine and Valine are known to be involved in membrane-disrupting or channel-forming activities in antimicrobial peptides, suggesting LLVF could be a model fragment for studying such phenomena. [17]
- 3. Research in Immunology and Drug Delivery:** The peptide is valuable in immunological studies to understand how peptide fragments are processed and presented by the immune system. [1] Furthermore, the hydrophobic nature of LLVF makes it a candidate for incorporation into larger cell-penetrating peptides or as a component in peptide-based drug delivery systems designed to interact with lipid membranes. [1][18]
- 4. Cosmetic Formulations:** There is growing interest in incorporating peptides into cosmetic products. LLVF is sometimes included for its potential to improve skin elasticity or promote collagen synthesis, though clinical evidence for this specific sequence may be limited. [1]
- 5. Model for Biophysical Studies:** Due to its simplicity and high hydrophobicity, LLVF is an excellent model for studying peptide self-assembly and aggregation, processes that are fundamental to both functional biomaterials and neurodegenerative diseases. [19] It can also be used to investigate how peptide structure is influenced by different solvent environments.

Conclusion

The Leu-Leu-Val-Phe tetrapeptide, while a simple sequence, represents a versatile and powerful tool for the scientific community. Its utility is unlocked through a robust and well-

understood workflow encompassing chemical synthesis, chromatographic purification, and rigorous analytical characterization. As a well-defined hydrophobic entity, LLVF serves as a fundamental building block for constructing complex biomolecules, a probe for dissecting intricate biological interactions, and a model system for advancing our understanding of the biophysical principles that govern peptide behavior. This guide provides the necessary technical foundation and scientific rationale for researchers to confidently synthesize, purify, and apply this peptide in their own investigations.

References

- Chem-Impex. Leu-Leu-Val-Phe-OH.
- Malipeddi, H., et al. (2015). Synthesis, antioxidant and anthelmintic activity of the linear tetrapeptide L-(Leu-Pro-Gly)-D-Ala (LPGA). ResearchGate. [\[Link\]](#)
- Lee, H., et al. (2014). The effects of Leu or Val residues on cell selectivity of α -helical peptides. PubMed. [\[Link\]](#)
- Kaminsky, W., et al. (2015). Crystal and molecular structure of the analgesic tetrapeptide, L-Phe-L-Leu-L-Pro-L-Ser. PubMed. [\[Link\]](#)
- NCERT. Biomolecules. [\[Link\]](#)
- Kim, Y. M., et al. (2015). The Tetrapeptide Arg-Leu-Tyr-Glu Inhibits VEGF-induced Angiogenesis. PubMed. [\[Link\]](#)
- Ghalit, N., et al. (2017). Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy. PubMed Central. [\[Link\]](#)
- Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [\[Link\]](#)
- PubChem. Leu-Val-Phe. National Institutes of Health. [\[Link\]](#)
- University of California, San Diego. Peptide NMR. [\[Link\]](#)
- Zhang, H., et al. (2013). Overview of peptide and protein analysis by mass spectrometry. PubMed. [\[Link\]](#)

- Lu, L., & Wang, H. (2025). Liquid-liquid phase separation of peptides: a molecular foundation for next-generation biomaterials. PubMed. [\[Link\]](#)
- NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [\[Link\]](#)
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. American Chemical Society. [\[Link\]](#)
- Aebersold, R., & Mann, M. (2020). A beginner's guide to mass spectrometry-based proteomics. Portland Press. [\[Link\]](#)
- Mant, C. T., & Hodges, R. S. (2007). Reversed-phase isolation of peptides. PubMed. [\[Link\]](#)
- ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. [\[Link\]](#)
- Neundorff, I., et al. (2023). Cell-permeable peptide-based delivery vehicles useful for subcellular targeting and beyond. PubMed. [\[Link\]](#)
- AAPPTEC. Guide to Solid Phase Peptide Synthesis. [\[Link\]](#)
- Himaja, M., et al. (2012). Synthesis, docking and biological studies of the linear tetrapeptide pwpv. ResearchGate. [\[Link\]](#)
- PubChem. Val-Phe-Leu. National Institutes of Health. [\[Link\]](#)
- ResearchGate. Large-scale implementation of sequential protein and peptide immunoaffinity enrichment LC/nanoLC-MS/MS for human β -nerve growth factor. [\[Link\]](#)
- Domzalski, A., et al. (2021). Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy. [\[Link\]](#)
- Interchim. Peptides purification development in Reverse Phase. [\[Link\]](#)
- Tsoi, H., et al. (2023). Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells. PubMed Central. [\[Link\]](#)
- Polypeptide. (2024). Innovation for large-scale peptide production. [\[Link\]](#)

- Williamson, M. P. (2014). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. PubMed. [\[Link\]](#)
- Si-Hung, L., & Goodlett, D. R. (2006). Peptide and protein analysis with mass spectrometry. ResearchGate. [\[Link\]](#)
- Wikipedia. Peptide synthesis. [\[Link\]](#)
- Craik, D. J. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [\[Link\]](#)
- MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification. [\[Link\]](#)
- MDPI. VGF and Its Derived Peptides in Amyotrophic Lateral Sclerosis. [\[Link\]](#)
- Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [\[Link\]](#)
- Biotage. (2023). What is solid phase peptide synthesis? [\[Link\]](#)
- MtoZ Biolabs. NMR Peptide Structure Analysis. [\[Link\]](#)
- YouTube. (2021). Solid Phase Peptide Synthesis, native chemical ligation. [\[Link\]](#)
- Hodges, R. S., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. [\[Link\]](#)
- Maharani, R., et al. (2016). Solid-phase Synthesis of Tetrapeptide on 2-Chlorotrityl Chloride Resin by Using Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate as Coupling Reagent. ResearchGate. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [2. Peptide synthesis - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [3. biotage.com \[biotage.com\]](https://biotage.com)
- [4. bachem.com \[bachem.com\]](https://bachem.com)
- [5. pubsapp.acs.org \[pubsapp.acs.org\]](https://pubsapp.acs.org)
- [6. hplc.eu \[hplc.eu\]](https://hplc.eu)
- [7. Reversed-phase isolation of peptides - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [8. Peptides purification development in Reverse Phase \[blog.interchim.com\]](https://blog.interchim.com)
- [9. Overview of peptide and protein analysis by mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [10. portlandpress.com \[portlandpress.com\]](https://portlandpress.com)
- [11. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [12. pharmacy.nmims.edu \[pharmacy.nmims.edu\]](https://pharmacy.nmims.edu)
- [13. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [14. NMR Peptide Structure Analysis | MtoZ Biolabs \[mtoz-biolabs.com\]](https://mtoz-biolabs.com)
- [15. chem.uzh.ch \[chem.uzh.ch\]](https://chem.uzh.ch)
- [16. UQ eSpace \[espace.library.uq.edu.au\]](https://espace.library.uq.edu.au)
- [17. The effects of Leu or Val residues on cell selectivity of \$\alpha\$ -helical peptides - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [18. Cell-permeable peptide-based delivery vehicles useful for subcellular targeting and beyond - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [19. Liquid-liquid phase separation of peptides: a molecular foundation for next-generation biomaterials - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Introduction: Defining the Leu-Leu-Val-Phe Tetrapeptide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1602229#what-is-the-leu-leu-val-phe-tetrapeptide-sequence\]](https://www.benchchem.com/product/b1602229#what-is-the-leu-leu-val-phe-tetrapeptide-sequence)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com